molecular formula C19H21N5O3S B2981904 2-(ethylthio)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide CAS No. 1396566-99-6

2-(ethylthio)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide

Cat. No. B2981904
CAS RN: 1396566-99-6
M. Wt: 399.47
InChI Key: GUWQIYUGJFVXNU-UHFFFAOYSA-N
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Description

2-(ethylthio)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide is a useful research compound. Its molecular formula is C19H21N5O3S and its molecular weight is 399.47. The purity is usually 95%.
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Scientific Research Applications

Acetylcholinesterase Inhibition

6-Methoxy-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2-benzisoxazole, a compound with a structure similar to 2-(ethylthio)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide, has been studied as a reversible inhibitor of acetylcholinesterase (AChE). Although it demonstrated in vitro and in vivo activity as an AChE inhibitor, it showed uniform regional brain distribution and was not suitable for in vivo imaging studies of AChE in the mammalian brain (Brown-Proctor et al., 1999).

Anticancer Activity

A series of substituted N -(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, structurally related to the query compound, have shown moderate to excellent anticancer activity against various cancer cell lines. These derivatives were compared to etoposide, a reference drug, and five of them exhibited higher anticancer activities (Ravinaik et al., 2021).

Analgesic and Anti-inflammatory Agents

Novel benzodifuranyl derivatives, including compounds similar to the query compound, have been synthesized and evaluated as cyclooxygenase-1/2 inhibitors. They showed significant analgesic and anti-inflammatory activities, with some compounds exhibiting high inhibitory activity on COX-2 selectivity (Abu‐Hashem et al., 2020).

Photodynamic Therapy for Cancer

Imidazole-modified porphyrin compounds, which are structurally related to the query compound, have been studied as pH-responsive sensitizers for cancer photodynamic therapy. They produced significantly more singlet oxygen molecules at acidic pH, which is common in tumor environments, than at neutral pH (Zhu et al., 2011).

Blue Emitting Fluorophores

N-2-Aryl-1,2,3-Triazoles, similar to the query compound, have been synthesized and evaluated for their photophysical properties. These compounds absorb in the near-visible and visible regions and exhibit fluorescence in the blue and green regions. Such compounds are potentially useful in applications like organic light-emitting diodes (OLEDs) and fluorescence microscopy (Padalkar et al., 2015).

Antiviral Activity

Benzamide-based 5-aminopyrazoles and their derivatives, structurally related to the query compound, have shown significant antiviral activities against the H5N1 strain of the avian influenza virus. Several synthesized compounds demonstrated viral reduction in the range of 85–65%, indicating potential application in antiviral drug development (Hebishy et al., 2020).

properties

IUPAC Name

2-ethylsulfanyl-N-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S/c1-3-28-17-7-5-4-6-16(17)18(25)20-14-8-10-15(11-9-14)24-19(26)23(21-22-24)12-13-27-2/h4-11H,3,12-13H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWQIYUGJFVXNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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